3-butyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
3-BUTYL-5-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-5-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often require the use of solvents such as xylene and bases like sodium ethoxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-5-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-BUTYL-5-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-BUTYL-5-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperidinones and spiropiperidines.
Pyrimidine Derivatives: Compounds with a pyrimidine core, such as pyrido[2,3-d]pyrimidin-5-one.
Uniqueness
3-BUTYL-5-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H28N4O2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-butyl-5-(2-oxo-2-piperidin-1-ylethyl)-7-phenylpyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H28N4O2/c1-2-3-12-26-17-24-21-19(18-10-6-4-7-11-18)15-27(22(21)23(26)29)16-20(28)25-13-8-5-9-14-25/h4,6-7,10-11,15,17H,2-3,5,8-9,12-14,16H2,1H3 |
InChI Key |
CPOLESLRLMJODN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCCCC4 |
Origin of Product |
United States |
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